Ki20227 (N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N′-[1-(1,3-thiazole-2-yl)ethyl]urea) is a potent and selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as the c-Fms tyrosine kinase. [, , , ] This receptor plays a crucial role in the proliferation, differentiation, and function of macrophages and osteoclasts. [, ] Ki20227 is classified as a tyrosine kinase inhibitor due to its ability to block the kinase activity of CSF1R. [, , ] It has been extensively used in preclinical research to investigate the role of CSF1R signaling in various biological processes, particularly in inflammatory diseases, bone remodeling, and cancer. [, , , , , , , , , , , ]
The synthesis of Ki20227 involves several steps that include the coupling of specific chemical precursors to form the desired urea structure. The compound is typically prepared in a laboratory setting using standard organic synthesis techniques.
The synthetic route begins with the formation of the quinoline derivative, followed by the introduction of methoxy groups and subsequent coupling with thiazole derivatives to yield the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and confirm the structure of Ki20227 .
The molecular structure of Ki20227 features a complex arrangement that includes a quinoline moiety linked to a methoxyphenyl group and a thiazole ring. This structure is critical for its interaction with the c-Fms receptor.
Ki20227 primarily acts through competitive inhibition of the c-Fms receptor, preventing its activation by macrophage colony-stimulating factor. This inhibition leads to reduced osteoclastogenesis and inflammation.
The efficacy of Ki20227 can be quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. For c-Fms, the IC50 value for Ki20227 is approximately 2 nmol/L, indicating potent inhibitory activity compared to its enantiomers .
Ki20227 exerts its action by binding to the c-Fms receptor, blocking downstream signaling pathways that promote inflammation and bone resorption. This mechanism is particularly relevant in conditions characterized by excessive osteoclast activity, such as rheumatoid arthritis.
In preclinical models, oral administration of Ki20227 significantly reduced markers of inflammation and osteoclast activity in collagen-induced arthritis models. This suggests that it may help mitigate disease progression by inhibiting M-CSF-dependent pathways .
Ki20227 has been investigated for its potential applications in treating inflammatory diseases such as rheumatoid arthritis due to its ability to inhibit osteoclast differentiation. Additionally, research suggests that it may have utility in cancer therapies where macrophage activity contributes to tumor progression or metastasis . Its selective inhibition profile makes it a candidate for further development as a therapeutic agent aimed at modulating immune responses without broadly suppressing immune function.
Ki20227 (N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N'-[1-(1,3-thiazole-2-yl)ethyl]urea) is a quinoline-urea derivative that acts as a potent and selective ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R, also known as c-Fms). CSF1R is a type III receptor tyrosine kinase (RTK) critical for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts [2] [9]. Ki20227 binds to the ATP-binding pocket of CSF1R with high affinity, exhibiting an inhibitory concentration (IC50) of 2 nM against ligand-dependent phosphorylation of the receptor [6] [9]. This binding disrupts the kinase's activation loop conformation, preventing autophosphorylation and subsequent downstream signaling.
The structural specificity arises from Ki20227's interactions with key residues in the CSF1R kinase domain. Molecular modeling reveals that the quinoline moiety forms hydrogen bonds with hinge region residues (Cys666 and Glu671), while the urea linker stabilizes the binding through hydrophobic interactions with Val548, Leu602, and Leu644. This precise fit minimizes steric clashes, contributing to its high selectivity for CSF1R over other kinases [9]. In cellular assays, Ki20227 suppresses M-CSF-dependent phosphorylation of CSF1R in RAW264.7 macrophages at nanomolar concentrations (IC50 = 3–10 nM), effectively inhibiting osteoclast differentiation and bone-resorbing activity [1] [9].
Table 1: Structural Binding Interactions of Ki20227 in the CSF1R Kinase Domain
Structural Region | Residues Involved | Interaction Type | Functional Consequence |
---|---|---|---|
Hinge Region | Cys666, Glu671 | Hydrogen bonding | Blocks ATP binding |
Hydrophobic Pocket | Val548, Leu602 | Van der Waals interactions | Stabilizes inactive kinase conformation |
DFG Motif Vicinity | Leu644 | Hydrophobic contact | Prevents activation loop movement |
Despite its primary specificity for CSF1R, Ki20227 exhibits moderate inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and stem cell factor receptor (c-Kit). Quantitative IC50 profiling demonstrates the following rank order of potency:
This 100-fold selectivity gap between CSF1R and c-Kit underscores Ki20227’s optimized targeting of the CSF1R kinase domain. The compound’s activity against VEGFR2 likely relates to structural homology in the ATP-binding pockets of type III RTKs, particularly the conserved "DFG-in" conformation required for kinase activation. However, at therapeutically relevant concentrations (≤50 nM), Ki20227’s effects on VEGFR2 and PDGFRβ are minimal, as evidenced by its lack of anti-angiogenic activity in in vitro endothelial cell proliferation assays [9].
Table 2: Kinase Inhibition Profile of Ki20227
Target Kinase | IC50 (nM) | Selectivity Ratio (vs. CSF1R) | Cellular/Functional Impact |
---|---|---|---|
CSF1R (c-Fms) | 2 | 1.0x | Blocks osteoclast differentiation; suppresses bone resorption |
VEGFR2 (KDR) | 12 | 6.0x | Limited anti-angiogenic effect at high doses |
PDGFRβ | 217 | 108.5x | Weak inhibition of stromal cell signaling |
c-Kit | 451 | 225.5x | Negligible impact on stem cell survival |
Ki20227 demonstrates exceptional selectivity by sparing structurally divergent kinases. At concentrations up to 1 µM, it shows no significant inhibition of:
This selectivity was validated through kinase panel screens and cellular assays. In Ba/F3 cells expressing constitutively active Flt3-ITD mutations, Ki20227 (1 µM) failed to suppress proliferation, whereas the multi-kinase inhibitor midostaurin (PKC412) achieved complete growth arrest [9]. Similarly, Ki20227 did not inhibit EGFR autophosphorylation in A431 epidermoid carcinoma cells or c-Src-mediated phosphorylation events in osteoclast resorption pits [9]. The absence of off-target effects against these kinases highlights Ki20227’s tailored design for CSF1R-driven pathologies, minimizing risks of unintended signaling disruption.
All compound names mentioned: Ki20227, Ki-20227, Ki 20227, N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N'-[1-(1,3-thiazole-2-yl)ethyl]urea
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: